1-Cyclohexylnaphthalene CAS number and molecular weight
1-Cyclohexylnaphthalene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylnaphthalene is an aromatic hydrocarbon that consists of a naphthalene ring substituted with a cyclohexyl group. Its unique structural combination of a planar aromatic system and a non-planar aliphatic ring imparts specific physicochemical properties that make it a molecule of interest in various fields of chemical research and development. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations.
Core Properties of 1-Cyclohexylnaphthalene
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application and manipulation in a laboratory setting. 1-Cyclohexylnaphthalene is characterized by the following identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 3042-69-1 | [1][2] |
| Molecular Formula | C₁₆H₁₈ | [2] |
| Molecular Weight | 210.31 g/mol | [1][2] |
| Synonyms | Naphthalene, 1-cyclohexyl-; α-Cyclohexylnaphthalene; NSC 131573 | [2] |
| Melting Point | 31 °C | [2] |
| Boiling Point | 118-120 °C or 346.7 °C at 760 mmHg | [2] |
| Density | 0.9696 g/cm³ at 20 °C or 1.027 g/cm³ | [2] |
| Flash Point | 174.2 °C |
Note: Discrepancies in reported boiling point and density values exist in the literature, which may be attributable to different experimental conditions.
Synthesis and Mechanistic Considerations
The primary route for the synthesis of 1-Cyclohexylnaphthalene is the Friedel-Crafts alkylation of naphthalene. This classic electrophilic aromatic substitution reaction involves the reaction of naphthalene with a cyclohexylating agent in the presence of a Lewis or Brønsted acid catalyst.
The Friedel-Crafts Alkylation Approach
The choice of the cyclohexylating agent and catalyst is critical in directing the regioselectivity of the reaction and maximizing the yield of the desired 1-substituted product. Common cyclohexylating agents include cyclohexene and cyclohexanol.
Mechanism: The reaction proceeds via the formation of a cyclohexyl carbocation, which then acts as the electrophile. The naphthalene ring, rich in π-electrons, attacks the carbocation to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes the aromaticity of the naphthalene ring, yielding 1-cyclohexylnaphthalene. The cyclohexyl group is an electron-donating group, which can influence the reactivity of the naphthalene ring in subsequent reactions.[3]
Caption: General mechanism of Friedel-Crafts alkylation for the synthesis of 1-Cyclohexylnaphthalene.
Causality in Experimental Design:
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Catalyst Selection: Strong Lewis acids like AlCl₃ or FeCl₃, or Brønsted acids such as H₂SO₄ or polyphosphoric acid (PPA), are effective catalysts. The choice of catalyst can influence the reaction rate and the potential for side reactions, such as polysubstitution or rearrangement of the carbocation.
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Solvent: An inert solvent, such as carbon disulfide or a halogenated hydrocarbon, is typically used to facilitate the reaction and control the temperature.
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Temperature: The reaction temperature is a critical parameter. Higher temperatures can lead to an increased rate of reaction but may also promote the formation of undesired byproducts.
Spectroscopic Characterization
The structural elucidation of 1-Cyclohexylnaphthalene relies on standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for both the aromatic protons of the naphthalene ring and the aliphatic protons of the cyclohexyl group. A published ¹H NMR spectrum shows complex multiplets for the cyclohexyl protons between approximately 1.4 and 3.5 ppm, and multiplets for the aromatic protons between 7.5 and 8.2 ppm.[4]
Applications in Research and Development
1-Cyclohexylnaphthalene serves as a valuable intermediate in the synthesis of more complex molecules.
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Pharmaceutical Intermediates: It is noted as an intermediate in the preparation of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[5] The synthesis of such compounds often involves further functionalization of the naphthalene ring or the cyclohexyl moiety.
Experimental Protocol: Synthesis of 1-Cyclohexylnaphthalene
This protocol describes a representative procedure for the synthesis of 1-Cyclohexylnaphthalene via Friedel-Crafts alkylation of naphthalene with cyclohexene.
Caption: Workflow for the synthesis of 1-Cyclohexylnaphthalene.
Materials:
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Naphthalene
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Cyclohexene
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Carbon Disulfide (CS₂)
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Dichloromethane
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Hydrochloric Acid (dilute)
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Sodium Bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve naphthalene in anhydrous carbon disulfide.
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Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
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Catalyst Addition: To the stirred solution, add anhydrous aluminum chloride in small portions, ensuring the temperature remains low.
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Addition of Alkylating Agent: Add cyclohexene dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
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Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-cyclohexylnaphthalene.
Safety and Handling
1-Cyclohexylnaphthalene is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis, particularly aluminum chloride and carbon disulfide, are hazardous and require careful handling.
Conclusion
1-Cyclohexylnaphthalene is a synthetically accessible compound with established utility as a chemical intermediate. Its preparation via Friedel-Crafts alkylation is a robust method that allows for the generation of this valuable building block. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.
References
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PubChem. 1-Cyclohexylnaphthalene. National Center for Biotechnology Information. [Link]
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CAS Common Chemistry. 1-Cyclohexylnaphthalene. American Chemical Society. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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LookChem. 1-cyclohexylnaphthalene. [Link]
